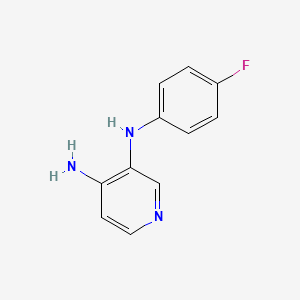

N3-(4-fluorophenyl)pyridine-3,4-diamine

Description

Evolution of Pyridine (B92270) Scaffolds in Organic Synthesis and Materials Science

The pyridine scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous structural motif in chemistry. nih.gov Historically isolated from natural sources, pyridine and its derivatives have evolved from being used as simple solvents and bases to becoming integral components in advanced applications. youtube.comijnrd.orgrsc.org In organic synthesis, the pyridine ring's electronic nature and reactivity patterns allow for its functionalization, making it a key building block for complex molecules. nih.govnih.govrsc.org Direct C-H functionalization of pyridines is a modern approach to creating valuable substituted derivatives. researchgate.net

In materials science, the incorporation of pyridine scaffolds into polymers and other materials can enhance electron-accepting properties, thermal stability, and molecular recognition capabilities. nbinno.commdpi.com Nitrogen-heterocycle-doped materials are suitable for applications in molecular sensing, catalysis, and supramolecular assemblies. mdpi.com The ability of the pyridine nitrogen to coordinate with metal ions has also been exploited in the development of catalysts and functional organometallic materials. researchgate.netmdpi.com

The Significance of Diamine Functionalities as Chemical Building Blocks

Diamine functionalities, which consist of two amino groups, are crucial building blocks in synthetic chemistry. nbinno.com They are fundamental monomers for the preparation of important polymers such as polyamides, polyimides, and polyureas. wikipedia.orgyoutube.com The reactivity of the two amine groups allows for the systematic construction of long polymer chains through condensation reactions. youtube.comyoutube.com

Beyond polymer science, vicinal diamines (where the amino groups are on adjacent carbons) are important structural motifs in biologically active compounds and serve as valuable ligands in coordination chemistry. wikipedia.orgnih.gov The spatial arrangement of the two nitrogen atoms enables them to chelate metal ions, forming stable complexes that are used in catalysis and materials science. mdpi.com Conformationally restricted diamines are particularly attractive scaffolds in medicinal chemistry as they allow for a defined spatial presentation of functional groups, which can lead to more specific interactions with biological targets. lifechemicals.com The versatility of diamines makes them indispensable in creating diverse molecular architectures, from industrial polymers to intricate pharmaceutical agents. researchgate.netnih.gov

Positioning N3-(4-fluorophenyl)pyridine-3,4-diamine within Advanced Heterocyclic Chemistry Studies

This compound is a specific example of a substituted pyridine diamine that integrates several key chemical features. Its structure consists of a pyridine-3,4-diamine core where one of the amine nitrogens is substituted with a 4-fluorophenyl group. This particular arrangement positions it as a valuable intermediate in advanced heterocyclic chemistry.

The pyridine-3,4-diamine moiety provides two adjacent nitrogen atoms that can participate in cyclization reactions to form fused heterocyclic systems, such as imidazo[4,5-c]pyridines. The N-aryl substitution introduces a fluorinated phenyl ring, which can significantly modulate the electronic properties and biological activity of the resulting molecules. The synthesis of such N-aryl pyridine diamines can be achieved through methods like the Buchwald-Hartwig amination, which is a powerful tool for forming carbon-nitrogen bonds. mdpi.com

Research into related N-aryl-pyrimidin-2-amine derivatives has demonstrated the utility of palladium-catalyzed cross-coupling reactions to generate libraries of heterocyclic compounds. mdpi.com While specific research exclusively focused on this compound is not extensively detailed in readily available literature, its structural components are well-represented in the synthesis of complex, functional molecules. It serves as a precursor for creating more elaborate structures with potential applications in medicinal chemistry and materials science. nbinno.com The compound's structure suggests its role as a building block for novel chemical entities where the combination of a pyridine core, a diamine functionality, and a fluorinated aromatic ring is desired to achieve specific properties.

Below is a table summarizing the key structural features of this compound and their significance.

| Structural Feature | Chemical Significance |

| Pyridine Ring | Aromatic heterocycle, influences basicity and electronic properties. nih.gov |

| 3,4-Diamine | Vicinal diamine, acts as a precursor for fused heterocycles (e.g., imidazoles) and as a bidentate ligand. wikipedia.orgnih.gov |

| N-Aryl Linkage | Connects the pyridine core to a phenyl ring, providing a scaffold for further functionalization. |

| 4-Fluorophenyl Group | Introduces fluorine, which can alter lipophilicity, metabolic stability, and electronic properties. nbinno.comrsc.org |

Interdisciplinary Relevance of Fluorinated Pyridine Derivatives

The incorporation of fluorine into pyridine derivatives has profound interdisciplinary relevance, impacting fields from medicinal chemistry and agrochemicals to materials science. researchgate.netresearchgate.net Fluorination can dramatically alter a molecule's physical and chemical properties. nbinno.comrsc.org The high electronegativity of fluorine influences the electron distribution within the pyridine ring, which can affect the molecule's reactivity, basicity, and interaction with biological targets. rsc.org

In medicinal chemistry, adding fluorine to a drug candidate can enhance its metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov It can also increase lipophilicity, which may improve membrane permeability. nih.gov The strategic placement of fluorine atoms can lead to enhanced binding affinity with target proteins. Research has shown that incorporating a strong electron-withdrawing fluorine atom can result in a remarkable increase in biological activity. acs.org

In materials science, the carbon-fluorine bond's strength contributes to the thermal and chemical stability of materials. nbinno.com This makes fluorinated pyridines attractive for developing high-performance polymers, organic light-emitting diodes (OLEDs), and robust coatings. nbinno.comnih.gov The introduction of fluorine can stabilize the molecular orbitals of the pyridine ring, leading to materials with higher resistance to degradation. nih.gov The systematic substitution of fluorine for hydrogen allows for fine-tuning of the electric dipole and quadrupole moments of aromatic molecules, which is crucial for designing materials with specific electronic and optical properties. rsc.org This versatility makes fluorinated pyridine derivatives a cornerstone in the development of advanced functional materials and therapeutic agents. acs.org

Properties

IUPAC Name |

3-N-(4-fluorophenyl)pyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-7-14-6-5-10(11)13/h1-7,15H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHWWRRQMWGHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=CN=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of N3 4 Fluorophenyl Pyridine 3,4 Diamine

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of N3-(4-fluorophenyl)pyridine-3,4-diamine is expected to exhibit distinct absorption bands corresponding to its primary amine, secondary amine, pyridine (B92270) ring, and fluorophenyl ring moieties.

The primary amine (-NH₂) group at the C4 position and the secondary amine (-NH-) group at the C3 position would give rise to characteristic stretching vibrations in the 3500-3300 cm⁻¹ region. Typically, primary amines show two bands: an asymmetric stretching (νₐₛ) band and a symmetric stretching (νₛ) band. The secondary amine will show a single N-H stretching band. Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. researchgate.net An N-H scissoring (bending) vibration for the primary amine is expected around 1650-1580 cm⁻¹. researchgate.net

The aromatic rings (pyridine and fluorophenyl) will display C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. Vibrations specific to the pyridine ring structure are also anticipated. researchgate.net A strong absorption band corresponding to the C-F stretching vibration of the fluorophenyl group is expected in the 1250-1100 cm⁻¹ range. mdpi.com

Table 1: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (C4-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 |

| Secondary Amine (C3-NH) | N-H Stretch | 3400 - 3300 |

| Primary Amine | N-H Scissoring (Bending) | 1650 - 1580 |

| Aromatic Rings | C-H Stretch | 3100 - 3000 |

| Aromatic Rings | C=C Ring Stretch | 1600 - 1450 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. Although the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD), its likely solid-state characteristics can be inferred from the structures of analogous N-aryl pyridine derivatives. cam.ac.uk

Single-Crystal X-ray Diffraction for Atomic Coordinates and Bond Parameters

A single-crystal X-ray diffraction experiment would determine the precise atomic coordinates, defining the molecule's geometry. From these coordinates, key bond lengths and angles can be calculated. It is expected that the bond lengths within the pyridine and phenyl rings would show values characteristic of aromatic systems. For instance, C-C bond lengths in the pyridine ring are typically in the range of 1.33–1.39 Å. soton.ac.uk The C-N bond lengths within the pyridine ring will be shorter than a typical C-N single bond, reflecting their aromatic character. The exocyclic C3-N and C4-N bond lengths would be consistent with C(sp²)-N(sp²) and C(sp²)-N(sp³) single bonds, respectively. The C-F bond length is anticipated to be approximately 1.35 Å.

Analysis of Conformational Preferences and Torsional Angles

In structurally related N-phenylpyridine compounds, this dihedral angle can vary significantly. For example, in some derivatives, the rings are nearly coplanar with dihedral angles as low as 1.8°, whereas in others with more steric bulk, the angle can be much larger, ranging from 40° to over 60°. nih.govresearchgate.net For this compound, a non-planar conformation is expected, with a significant dihedral angle to alleviate steric repulsion.

Table 2: Typical Torsional Angles in N-Aryl Pyridine Derivatives

| Compound Type | Dihedral Angle (Pyridine-Aryl) | Influencing Factors | Reference |

|---|---|---|---|

| N-Phenylpyridine-2-carboxamide | ~1.8° | Intramolecular H-bonding | nih.gov |

| Substituted (E)-Styrylpyridines | ~10-11° | Extended conjugation | nih.gov |

Investigation of Intermolecular Interactions, including Hydrogen Bonding and Halogen Bonding

The crystal packing of this compound would be stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The molecule is rich in hydrogen bond donors (the two N-H groups of the primary amine and the N-H of the secondary amine) and acceptors (the pyridine nitrogen and the lone pairs on the amino nitrogens). Consequently, strong intermolecular hydrogen bonds of the N-H···N type are expected to be a dominant feature in the crystal lattice, linking molecules into chains, sheets, or a three-dimensional network. nih.gov In related diaminopyridine structures, these N-H···N interactions are the primary forces governing the crystal packing. nih.gov

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | -NH₂, -NH | Pyridine N, Amino N | Primary, structure-directing |

| C-H···F Interaction | Aromatic C-H | Fluorine | Secondary, stabilizing |

| Halogen Bond | C-F (σ-hole) | Pyridine N | Possible, depends on geometry |

Based on a thorough review of available scientific literature, it has been determined that there are no specific published computational or theoretical investigation studies focused solely on the chemical compound “this compound”. The search for data pertaining to Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) surface analysis, Natural Bond Orbital (NBO) analysis, or Molecular Modeling and Dynamics Simulations for this exact compound did not yield any specific results.

While the methodologies outlined in the requested article structure are standard computational chemistry techniques used to characterize molecules, the research applying these methods to this compound specifically does not appear to be available in the public domain. General studies on other pyridine derivatives and compounds containing fluorophenyl groups exist, but this information cannot be extrapolated to accurately describe the unique properties of this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements due to the lack of specific research data for this compound. Fulfilling the request would require fabricating data, which would be scientifically unsound.

Computational and Theoretical Investigations of N3 4 Fluorophenyl Pyridine 3,4 Diamine

Molecular Modeling and Dynamics Simulations

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of chemical reactions involving molecules like N3-(4-fluorophenyl)pyridine-3,4-diamine. While specific mechanistic studies for this exact compound are not extensively detailed in the literature, the established methodologies for similar pyridine-diamine systems provide a clear framework for such investigations.

Reaction mechanism studies typically involve mapping the potential energy surface of a reaction. This process identifies the reactants, products, any intermediates, and, crucially, the transition states that connect them. For a compound like this compound, which might participate in reactions such as cyclizations, condensations, or metal-catalyzed cross-couplings, DFT calculations can model the step-by-step transformation.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. Computational methods are used to locate and characterize these transient structures. Key parameters obtained from these analyses include:

Activation Energy (ΔG‡): The Gibbs free energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate.

Geometry: The specific arrangement of atoms at the transition state provides insight into the bond-breaking and bond-forming processes.

Vibrational Frequencies: A key characteristic of a true transition state is the presence of a single imaginary frequency in its calculated vibrational spectrum. This frequency corresponds to the motion along the reaction coordinate that leads from reactant to product.

Table 1: Key Parameters in Computational Reaction Mechanism Studies

| Parameter | Description | Significance |

|---|---|---|

| Reactant/Product Geometries | Optimized lowest-energy structures of starting materials and products. | Defines the start and end points of the reaction coordinate. |

| Transition State (TS) Geometry | The specific molecular structure at the peak of the energy barrier. | Reveals the nature of bond formation and cleavage during the reaction. |

| Activation Energy (ΔG‡) | The energy difference between the transition state and the reactants. | Determines the kinetic feasibility and rate of the reaction. |

| Reaction Energy (ΔG_rxn) | The energy difference between the products and the reactants. | Indicates the thermodynamic favorability (exergonic or endergonic) of the reaction. |

| Imaginary Frequency | A single negative vibrational frequency calculated for the transition state. | Confirms the structure is a true first-order saddle point on the potential energy surface. |

Computational Approaches to Structure-Reactivity and Structure-Property Relationships (SRR/SPR)

Theoretical Impact of Fluorine Substitution on Pyridine (B92270) Ring Electronics and Reactivity

The presence of a 4-fluorophenyl group attached to the pyridine-3,4-diamine core significantly influences the molecule's electronic structure and reactivity. The fluorine atom, being the most electronegative element, exerts strong electronic effects that are well-documented in computational studies of fluorinated aromatic systems. nih.govnih.gov

Inductive and Resonance Effects:

Inductive Effect (-I): Fluorine is a potent sigma-electron withdrawing group. It pulls electron density away from the phenyl ring, which in turn withdraws electron density from the N3-amine nitrogen and, to a lesser extent, the pyridine ring system. This general withdrawal of electron density tends to deactivate aromatic rings towards electrophilic attack and activate them towards nucleophilic attack. acs.org

Resonance Effect (+R): Fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system. However, for fluorine, this resonance effect is significantly weaker than its inductive effect. Computational studies on fluoropyridines show that the addition of fluorine atoms introduces new π-orbitals that can stabilize the ring system, leading to shorter bond lengths and increased resistance to addition reactions. nih.gov

| HOMO/LUMO Energy | Lowers the energy levels of both the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Decreases reactivity with electrophiles; Increases reactivity with nucleophiles. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides highly valuable tools for predicting spectroscopic data, which is essential for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a routine application of modern quantum chemical methods. rsc.orgnih.gov

The standard and most reliable method for calculating NMR shielding tensors (which are then converted to chemical shifts) is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.gov The accuracy of the prediction depends heavily on the chosen computational protocol, which includes the DFT functional and the basis set.

Computational Protocol for NMR Prediction:

Geometry Optimization: The first step is to obtain an accurate 3D structure of the molecule. This is typically done using DFT with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)). nih.gov

Shielding Calculation: Using the optimized geometry, a GIAO-NMR calculation is performed at a higher level of theory (e.g., using a larger basis set like 6-311+G(2d,p)) to compute the isotropic shielding values (σ) for each nucleus (¹H, ¹³C, ¹⁹F, etc.). researchgate.net

Chemical Shift Calculation: The calculated shielding values are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample.

For this compound, this process would yield predicted values for all ¹H, ¹³C, and ¹⁹F signals in the molecule, aiding in the assignment of experimental spectra. Various studies have benchmarked different DFT functionals and basis sets to find the optimal balance between accuracy and computational cost for predicting ¹H and ¹³C chemical shifts. nih.govresearchgate.net

Table 3: Common DFT Functionals for NMR Chemical Shift Prediction

| DFT Functional | Type | General Performance Characteristics |

|---|---|---|

| B3LYP | Hybrid-GGA | A widely used workhorse functional, often provides a good balance of accuracy and cost. |

| M06-2X | Hybrid-meta-GGA | Often provides improved accuracy for main-group chemistry, but can be more computationally expensive. nih.gov |

| PBE0 | Hybrid-GGA | Known for good performance in predicting various molecular properties, including NMR shifts. researchgate.net |

| ωB97X-D | Range-separated Hybrid with dispersion | Includes corrections for long-range interactions, which can improve accuracy for larger or more complex systems. |

Investigation of Tautomerism and Isomerism of Pyridine Diamines

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. This compound can potentially exist in several tautomeric forms due to the presence of the pyridine nitrogen and the two exocyclic amino groups. The primary equilibrium to consider is the amino-imino tautomerism.

The pyridine ring nitrogen can act as a proton acceptor, allowing a proton from one of the adjacent amino groups (at C3 or C4) to migrate, forming an imino tautomer. This would result in a non-aromatic dihydropyridine (B1217469) ring structure.

Computational methods, primarily DFT, are the ideal tools for investigating the relative stabilities of these potential tautomers. researchgate.net The process involves:

Structure Optimization: The geometry of each possible tautomer is fully optimized to find its lowest energy conformation.

Energy Calculation: The electronic energy, including zero-point vibrational energy (ZPVE) corrections, is calculated for each optimized tautomer.

Relative Stability: The relative energies (ΔE or ΔG) are compared to determine the most stable tautomer. The tautomer with the lowest energy is predicted to be the most abundant species at equilibrium.

Studies on related aminopyridines and aminopyrimidines consistently show that the amino form is significantly more stable than the imino form, largely due to the energetic cost of disrupting the aromaticity of the pyridine ring. researchgate.net It is therefore highly probable that for this compound, the diamino tautomer depicted is the overwhelmingly favored form. Computational studies can quantify this energy difference, which is expected to be substantial (often >10 kcal/mol). nih.gov

Table 4: Potential Tautomeric Forms and Isomers

| Type | Description | Expected Relative Stability |

|---|---|---|

| Amino Tautomer (Canonical) | Both exocyclic nitrogen groups are amines (-NH₂ and -NH-); pyridine ring is aromatic. | Predicted to be the most stable form due to preservation of aromaticity. |

| Imino Tautomer (from C4-NH₂) | Proton migrates from the C4-amino group to the ring nitrogen, forming an exocyclic imine (=NH) and a dihydropyridine ring. | Significantly less stable due to loss of aromatic stabilization energy. |

| Imino Tautomer (from C3-NHAr) | Proton migrates from the C3-amino group to the ring nitrogen. | Also significantly less stable due to loss of aromaticity. |

| Rotational Isomers (Rotamers) | Different spatial orientations arising from rotation around the C3-N bond connecting the pyridine and phenyl rings. | Multiple conformers may exist with small energy differences, accessible at room temperature. |

Coordination Chemistry and Ligand Properties of N3 4 Fluorophenyl Pyridine 3,4 Diamine

Chelation and Ligand Behavior of Pyridine (B92270) Diamines

Pyridine diamines are a class of ligands that typically act as bidentate or tridentate chelating agents. The fundamental structure, featuring a pyridine ring with one or more amino substituents, allows for the formation of stable metal-ligand complexes. The chelation primarily involves the nitrogen atom of the pyridine ring and the nitrogen atom(s) of the exocyclic amino group(s). This arrangement leads to the formation of stable five- or six-membered chelate rings, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting metal complex. researchgate.net

In the case of N3-(4-fluorophenyl)pyridine-3,4-diamine, the molecule possesses three potential nitrogen donor sites: the pyridine ring nitrogen (N1), the amino group at the 4-position (N4), and the substituted amino group at the 3-position (N3). The most probable coordination mode is bidentate, involving the pyridine nitrogen and the adjacent amino group at the 4-position, forming a stable five-membered ring. The steric hindrance from the 4-fluorophenyl group on the N3-amino nitrogen might influence the coordination preference and the ultimate geometry of the complex. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom, can also affect the Lewis basicity of the nitrogen donors and, consequently, the stability and reactivity of the metal complexes. researchgate.netnih.gov The presence of N-H bonds in the amino groups also allows for the formation of hydrogen bonds, which can play a role in the crystal packing and supramolecular structure of the complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine diamine ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. lsu.edujscimedcentral.com The choice of solvent and reaction conditions can influence the stoichiometry and structure of the final product.

The coordination mode and geometry of metal complexes are critical to their properties and are determined using various analytical techniques, primarily single-crystal X-ray diffraction. Pyridine diamine ligands generally act as N,N-bidentate chelating ligands. rsc.org Depending on the metal ion, its oxidation state, and the other coordinating ligands, various geometries can be adopted.

Common geometries observed for transition metal complexes with pyridine-based ligands include:

Square Planar: Often seen with d⁸ metals like Ni(II), Pd(II), and Pt(II). rsc.orgnih.govjscimedcentral.com

Tetrahedral: Common for d¹⁰ metals such as Cu(I) and Ag(I). jscimedcentral.com

Octahedral: Frequently observed for many transition metals, including Ru(II), Co(II), and Ni(II), where the pyridine diamine ligand occupies two coordination sites, and other ligands (like water, halides, or other donor molecules) complete the coordination sphere. scirp.orgresearchgate.net

A combination of spectroscopic methods is employed to elucidate the structure and nature of metal-ligand interactions in these complexes.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Upon complexation, shifts in the vibrational frequencies of the ligand are observed. For example, the C=N stretching vibration of the pyridine ring and the N-H stretching and bending vibrations of the amino groups typically shift to different wavenumbers, indicating the involvement of the nitrogen atoms in bonding with the metal. scirp.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing these complexes in solution. The coordination of the ligand to a metal center generally causes a downfield shift of the signals for the protons and carbons near the donor atoms. nih.govlsu.eduacs.org This is due to the donation of electron density from the ligand to the metal.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. The appearance of new absorption bands in the spectrum of the complex compared to that of the free ligand is strong evidence of complex formation. researchgate.net

Mass Spectrometry: This is used to determine the molecular weight and confirm the composition of the synthesized complexes. nih.gov

X-ray Crystallography: This provides unambiguous structural information in the solid state, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. rsc.orgresearchgate.net

| Technique | Observed Changes Upon Complexation | Information Gained |

|---|---|---|

| FT-IR | Shift in C=N and N-H stretching frequencies | Confirmation of N-donor atom coordination scirp.orgresearchgate.net |

| NMR (¹H, ¹³C) | Downfield shift of proton/carbon signals near donor atoms | Elucidation of solution-state structure nih.govacs.org |

| UV-Vis | Appearance of new d-d or charge-transfer bands | Evidence of complex formation and electronic properties researchgate.net |

| X-ray Diffraction | Precise bond lengths, angles, and geometry | Definitive solid-state structure rsc.orgresearchgate.net |

Catalytic Applications of Metal-Pyridine Diamine Complexes (Excluding Biological Catalyst Effects)

Metal complexes derived from pyridine-containing ligands are widely explored as catalysts in a variety of organic transformations due to their ability to tune the electronic and steric environment around the metal center.

Chiral pyridine-derived ligands have become crucial in the field of asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds. nih.govacs.org While this compound is itself achiral, it can be a component of a chiral catalytic system. Chiral diamines, in general, are privileged ligands in asymmetric synthesis. researchgate.net

Metal complexes incorporating chiral pyridine diamine ligands have shown excellent performance in various asymmetric reactions. nih.gov For example:

Asymmetric Hydrogenation: Ruthenium and rhodium complexes with chiral diamine ligands are effective catalysts for the asymmetric hydrogenation of ketones and olefins. researchgate.net

C-H Borylation: Iridium catalysts supported by chiral pyridine-based ligands have been developed for highly enantioselective C-H borylation reactions. nih.gov

Cross-Coupling Reactions: Chiral diamine-ligated nickel catalysts have been successfully used in enantioselective radical-radical cross-coupling reactions. acs.org

The development of catalysts based on this compound or its chiral derivatives could offer new possibilities in asymmetric synthesis. The electronic properties imparted by the fluorophenyl group could modulate the catalyst's activity and selectivity. The design of such catalysts often involves creating a well-defined chiral pocket around the metal center to control the stereochemical outcome of the reaction. nih.gov

| Catalytic Reaction | Metal | Ligand Type | Reference |

|---|---|---|---|

| Asymmetric C-H Borylation | Iridium | Chiral Pyridine-based N,B-bidentate ligand | nih.gov |

| Asymmetric Reductive Amination | Iridium | Chiral Pyridine-based N,C-bidentate ligand | nih.gov |

| Asymmetric Transfer Hydrogenation | Iron | Chiral (Pyridyl)imine ligands | researchgate.net |

| Radical-Radical Cross-Coupling | Nickel | Chiral Diamine ligand | acs.org |

Advanced Applications in Materials Science and Organic Synthesis Methodology

N3-(4-fluorophenyl)pyridine-3,4-diamine as a Core Scaffold for Novel Organic Materials

The integration of fluorine atoms and heterocyclic rings into polymer backbones is a proven strategy for developing materials with enhanced thermal stability, solubility, and specific electronic properties. This compound serves as a prime candidate for a monomer in the synthesis of such advanced organic materials.

Aromatic diamines are fundamental precursors for high-performance polymers like polyamides and polyimides. The inclusion of a 4-fluorophenyl group and a pyridine (B92270) ring in the structure of this compound is anticipated to impart superior properties to the resulting polymers. Fluorinated groups are known to enhance solubility, thermal stability, and optical transparency while lowering the dielectric constant and water absorption of polymers. mdpi.com

For instance, wholly aromatic polyamides synthesized from unsymmetrical diamine monomers containing trifluoromethyl groups have demonstrated excellent solubility in various organic solvents, allowing for easy processing into transparent, flexible, and tough films. mdpi.com Similarly, polyamides derived from diamines featuring pyridine rings exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 460°C. researchgate.netresearchgate.net The combination of these structural features in this compound suggests its strong potential as a monomer for creating novel polyamides via polycondensation with various dicarboxylic acids.

| Diamine Monomer Structure | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T10%) | Tensile Strength | Key Features | Reference |

|---|---|---|---|---|---|

| 4-(4-morpholinylphenyl)-2,6-bis(4-aminophenyl)pyridine | > 205 °C | > 461 °C | 62-83 MPa | Excellent solubility, high thermal properties | researchgate.net |

| 4-(4-diphenylphosphino)phenyl-2,6-bis(4-aminophenyl)pyridine | 316–332 °C | 524–553 °C | 68.2-88.8 MPa | High thermal stability, flame-retardant property | researchgate.net |

| 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Not Reported | 467-495 °C | 85-101 MPa | High optical transparency, enhanced solubility | mdpi.com |

The field of functional nanomaterials, particularly metal-organic frameworks (MOFs), relies on the design of specific organic ligands to build porous, crystalline structures with tailored properties. rsc.orgmdpi.com MOFs have applications in gas storage, separation, catalysis, and sensing. nih.govresearchgate.net The structure of this compound makes it an excellent candidate for a multidentate N-containing co-ligand in MOF synthesis.

The pyridine nitrogen and the two exocyclic amino groups can act as coordination sites for metal ions, facilitating the formation of robust 3D frameworks. researchgate.net The presence of the fluorophenyl group can introduce additional functionality, such as modifying the polarity and hydrophobicity of the pores within the MOF, which could be advantageous for selective gas adsorption or for creating a specific microenvironment for catalysis. rsc.org By combining this diamine with various metal ions and other organic linkers, a new family of functional MOFs with potentially unique structural and chemical properties could be developed. mdpi.com

Development of Chemosensors and Optoelectronic Materials based on Pyridine Diamine Fluorescence Properties

Pyridine derivatives are widely recognized as important fluorophores for the development of chemosensors due to their sensitivity to the local environment, particularly the presence of metal ions. mdpi.com The fluorescence of these compounds often arises from an intramolecular charge transfer (ICT) mechanism, where an electron-donating group is conjugated with an electron-withdrawing pyridine ring. nih.gov

The this compound scaffold contains electron-donating amino groups attached to the pyridine ring, making it inherently fluorescent. The coordination of metal cations with the nitrogen atoms of the pyridine ring and/or the diamine groups can significantly perturb the ICT process. This interaction often leads to a measurable change in fluorescence intensity, either through enhancement or, more commonly, quenching. nih.govnih.gov This phenomenon, known as metal-induced fluorescence quenching, forms the basis for its application as a selective and sensitive "on-off" fluorescent sensor. researchgate.netmdpi.com For example, various pyridine-based sensors have shown high sensitivity and selectivity for toxic heavy metal ions such as Cu²⁺, Fe³⁺, and Ni²⁺ in environmental and biological samples. mdpi.commdpi.com The specific binding affinity and fluorescence response of this compound would depend on the nature of the metal ion, making it a promising platform for designing targeted chemosensors.

| Sensor Type | Target Ion | Detection Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| 2,6-diaminopyridine derivative (DMAND) | Cu²⁺ | Fluorescence enhancement | High association constant (6.3 x 10⁶ L·mol⁻¹) | nih.gov |

| Rhodamine derivative | Cu²⁺ | Fluorescence quenching | Selective sensing in acidic aqueous media | researchgate.net |

| Tyrosine-Ag Nanoclusters | Cu²⁺, Ni²⁺, Fe³⁺ | Fluorescence quenching | Static quenching mechanism confirmed | mdpi.com |

| General Pyridine Derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence response | Identification of multiple toxic heavy metal ions | mdpi.com |

Contributions to Methodological Advancements in Organic Synthesis

Beyond materials science, the reactivity of this compound makes it a valuable tool for advancing synthetic organic chemistry, enabling the construction of complex molecular architectures.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

This compound is an ideal substrate for several MCRs. Specifically, its structure contains the N-C-N (amidine) moiety embedded within the pyridine ring, which is the key functional group for the Groebke-Blackburn-Bienaymé reaction (GBBR). nih.govnih.gov The GBBR is a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce fused imidazo[1,2-a]heterocycles, which are important scaffolds in medicinal chemistry. rug.nlresearchgate.net By employing this compound in a GBBR, novel and highly substituted fused imidazopyridine libraries could be synthesized in a single, efficient step. This approach allows for the systematic variation of three different building blocks, providing rapid access to a wide range of complex molecules for drug discovery and other applications.

The ortho-diamine functionality of this compound is a gateway to a diverse range of fused heterocyclic systems through cyclization reactions. thieme-connect.de This arrangement of two adjacent amino groups allows for the facile construction of five- or six-membered rings fused to the pyridine core.

For example, condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or 2,3-butanedione, would lead to the formation of substituted pyrazino[2,3-b]pyridines. Similarly, reaction with carboxylic acids or their derivatives can yield fused imidazopyridines. The reactivity can be further tuned; for instance, cascade reactions involving condensation followed by an intramolecular cyclization can be designed to build complex polycyclic frameworks. nih.gov The presence of the 4-fluorophenyl substituent on one of the amino nitrogens creates electronic and steric differentiation between the two amino groups, which can be exploited to achieve regioselective cyclizations, thereby enabling new and controlled reaction pathways to previously inaccessible heterocyclic structures. nih.govorganic-chemistry.orgbaranlab.org

Q & A

Q. How can the synthesis of N3-(4-fluorophenyl)pyridine-3,4-diamine be optimized for higher yields and purity?

Methodological Answer: Optimization involves regioselective reactions and solvent selection. For example:

- Use ethanol as a solvent for recrystallization to achieve >90% purity .

- Catalytic hydrogenation with palladium on carbon (Pd/C) under reflux conditions improves reduction efficiency (e.g., converting nitro groups to amines with 85–95% yields) .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis (e.g., target compound melting at 191–193°C) .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H NMR : Assign peaks using DMSO-d₆/TMS solvent. For example, NH₂ protons appear as broad singlets (δ 4.6–4.65 ppm), while aromatic protons resolve in the δ 6.6–8.5 ppm range .

- IR Spectroscopy : Confirm NH₂ stretches (3433–3451 cm⁻¹) and imine bonds (CH=N at ~1620 cm⁻¹) .

- Elemental Analysis : Validate molecular formulas (e.g., C₁₃H₁₃N₃O requires C: 68.70%; H: 5.77%; N: 18.49%) .

Q. How can structural isomers or byproducts be distinguished during synthesis?

Methodological Answer:

- Use X-ray crystallography to resolve ambiguities. For example, monoclinic crystal systems (space group Cc) with unit cell parameters (e.g., a = 24.941 Å, β = 126.116°) confirm regiochemistry .

- 2D NMR (e.g., HSQC, HMBC) differentiates between N3 and N4 substitution patterns in pyridine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

- Cross-validate techniques : For example, discrepancies in ¹H NMR aromatic splitting patterns (e.g., J = 5.3–5.4 Hz for pyridine protons) can be resolved by comparing with crystallographic data .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., m/z 356.03 for brominated derivatives) to rule out impurities .

Q. What strategies are effective for designing bioactive derivatives of this compound?

Methodological Answer:

- Microwave-assisted synthesis : Achieve regioselectivity in heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidine derivatives with anti-leukemic activity, 37–54% yields) .

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance binding to biological targets like kinases or ion channels .

Q. How does the position of substituents on the pyridine ring influence physicochemical properties?

Methodological Answer:

Q. What methodologies ensure stability of this compound under experimental conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.